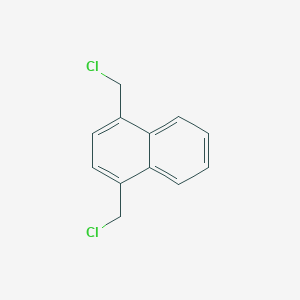

1,4-Bis(chloromethyl)naphthalene

説明

Contextual Significance in Organic Synthesis

1,4-Bis(chloromethyl)naphthalene is a compound of considerable interest in the field of organic synthesis. ontosight.ai Its importance stems from the presence of two reactive chloromethyl groups attached to the naphthalene (B1677914) framework. These groups can readily participate in a variety of chemical reactions, making the compound a valuable starting material for creating more intricate molecular architectures. ontosight.ai The naphthalene unit itself provides a rigid, aromatic scaffold, which can be desirable in the design of new materials and biologically active molecules.

The compound's utility is highlighted in its application as a monomer in polymer chemistry for the synthesis of polymers like polyurethanes and polyesters. ontosight.ai Furthermore, it serves as a crucial intermediate in the production of certain pharmaceuticals and materials with potential applications in optoelectronics. ontosight.ai

Role as a Key Bifunctional Building Block and Intermediate

The defining characteristic of this compound is its bifunctionality. ontosight.ai The two chloromethyl groups act as reactive handles, allowing for the sequential or simultaneous introduction of other functional groups. This makes it an essential bifunctional building block in the construction of complex organic molecules. lifechemicals.comsigmaaldrich.comenamine.net Its reactivity towards nucleophiles is a key property that facilitates its role as an intermediate. ontosight.ai

For instance, it can be used to link two different molecular entities or to create cyclic structures. This versatility has been exploited in the synthesis of various organic compounds, including dyes and pesticides. chembk.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H10Cl2 ontosight.ai |

| Molecular Weight | 225.10 g/mol researchgate.net |

| Appearance | White crystalline solid ontosight.ai |

| Melting Point | 70-73 °C (158-163 °F) chembk.com |

| Boiling Point | 309 °C (588 °F) chembk.com |

| Solubility | Soluble in alcohols and chlorinated hydrocarbons; insoluble in water chembk.com |

Historical Development and Early Research Perspectives in its Synthesis

The synthesis of this compound has been a subject of chemical investigation for a considerable time. A common method for its preparation is the chloromethylation of naphthalene. ontosight.ai This process involves reacting naphthalene with reagents that can introduce a chloromethyl group, such as formaldehyde (B43269) and hydrogen chloride, often in the presence of a catalyst. nih.gov

One of the notable early methods involves the chloromethylation of naphthalene using a mixture of paraformaldehyde, glacial acetic acid, phosphoric acid, and concentrated hydrochloric acid. nih.gov In a typical procedure, a mixture of naphthalene, paraformaldehyde, glacial acetic acid, H3PO4, and concentrated HCl is heated, leading to the formation of the desired product. researchgate.net The resulting solid is then isolated and purified. researchgate.netnih.gov

Another approach mentioned in the literature involves the reaction of 1,4-dibromonaphthalene (B41722) with aluminum trichloride (B1173362) in a mixture of methanol (B129727) and tetrachloromethane. chembk.com Over the years, various modifications and catalysts have been explored to improve the efficiency and selectivity of the synthesis. nih.gov For example, catalysts like zinc chloride, aluminum chloride, and phosphoric acid have been employed in the chloromethylation of naphthalene. orgsyn.org

Early research also documented the formation of this compound as a byproduct in the synthesis of 1-chloromethylnaphthalene, another important chemical intermediate. orgsyn.org The residue remaining after the distillation of 1-chloromethylnaphthalene often contains bis-(chloromethyl)naphthalene. orgsyn.org

Table 2: Crystal Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2/c researchgate.net |

| a | 13.6887 (11) Å nih.gov |

| b | 4.5835 (3) Å nih.gov |

| c | 17.8278 (13) Å nih.gov |

| β | 109.666 (4)° nih.gov |

| Volume | 1053.31 (13) ų nih.gov |

| Z | 4 nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,4-bis(chloromethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIHHEJEQAQZET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=CC=C(C2=C1)CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216045 | |

| Record name | Naphthalene, 1,4-bis(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6586-89-6 | |

| Record name | Naphthalene, 1,4-bis(chloromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6586-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 1,4-bis(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006586896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6586-89-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1,4-bis(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization

Chloromethylation of Naphthalene (B1677914)

The most common method for synthesizing 1,4-bis(chloromethyl)naphthalene is the direct chloromethylation of naphthalene. This reaction typically utilizes formaldehyde (B43269) or its polymer, paraformaldehyde, in conjunction with hydrogen chloride.

Direct Chloromethylation with Formaldehyde/Paraformaldehyde and Hydrogen Chloride

The direct chloromethylation of naphthalene is a well-established method that involves reacting naphthalene with formaldehyde (or paraformaldehyde) and hydrogen chloride. orgsyn.orgnih.gov This electrophilic aromatic substitution reaction, often referred to as the Blanc chloromethylation, introduces a chloromethyl group onto the aromatic ring. alfa-chemistry.comwikipedia.org The reaction proceeds through the formation of a highly electrophilic species from formaldehyde and HCl, which then attacks the electron-rich naphthalene ring. wikipedia.org

To facilitate the chloromethylation reaction, various catalytic systems are employed. Protic acids like phosphoric acid (H3PO4) and sulfuric acid (H2SO4) are commonly used. orgsyn.orgnih.govgoogle.com For instance, a mixture of naphthalene, paraformaldehyde, glacial acetic acid, phosphoric acid, and concentrated hydrochloric acid can be heated to produce the desired product. nih.gov Lewis acids such as zinc chloride (ZnCl2) and aluminum chloride (AlCl3) also serve as effective catalysts for this transformation. orgsyn.orgalfa-chemistry.com The catalyst enhances the electrophilicity of the chloromethylating agent, thereby promoting the substitution reaction. wikipedia.org Some studies have also explored the use of a mixed Lewis acid system, such as ferric chloride and cupric chloride, in the presence of a phase transfer catalyst. google.com

Table 1: Catalytic Systems in Naphthalene Chloromethylation

| Catalyst Type | Examples | Reference |

|---|---|---|

| Protic Acids | Phosphoric Acid (H3PO4), Sulfuric Acid (H2SO4) | orgsyn.orgnih.govgoogle.com |

| Lewis Acids | Zinc Chloride (ZnCl2), Aluminum Chloride (AlCl3), Ferric Chloride (FeCl3), Cupric Chloride (CuCl2) | orgsyn.orgalfa-chemistry.comgoogle.com |

The choice of solvent and reaction conditions plays a crucial role in the outcome of the chloromethylation of naphthalene. Glacial acetic acid is a frequently used solvent in this reaction. orgsyn.orgnih.gov For example, a reaction can be carried out by heating a mixture of naphthalene, paraformaldehyde, glacial acetic acid, phosphoric acid, and concentrated HCl. nih.gov Another solvent system that has been investigated is methylcyclohexane (B89554), particularly in reactions aiming for bis-chloromethylation. google.com The reaction temperature is also a critical parameter, with procedures often involving heating the reaction mixture for several hours to ensure completion. orgsyn.orgnih.govgoogle.com

Table 2: Reaction Parameters for Naphthalene Chloromethylation

| Solvent | Reactants | Catalyst | Temperature | Reference |

|---|---|---|---|---|

| Glacial Acetic Acid | Naphthalene, Paraformaldehyde, Concentrated HCl | Phosphoric Acid | 80-85°C | orgsyn.org |

| Glacial Acetic Acid | Naphthalene, Paraformaldehyde, Concentrated HCl | Phosphoric Acid | 358 K (85°C) | nih.gov |

| Methylcyclohexane | Purified Naphthalene, Paraformaldehyde, Hydrogen Chloride Gas | Sulfuric Acid, Phase Transfer Catalyst | 80°C | google.com |

Maximizing the yield and conversion of naphthalene to this compound is a key objective in its synthesis. The use of a phase transfer catalyst, such as benzyltriethylammonium chloride, in conjunction with a Lewis acid mixture (FeCl3 and CuCl2) has been shown to effectively improve the yield and purity of the product while reducing the reaction time. google.com Another approach involves using solid polyformaldehyde instead of an aqueous formaldehyde solution to reduce the water content in the reaction system, thereby increasing the reactant concentration and improving the reaction yield. google.comgoogle.com In one patented method, a naphthalene conversion rate of 100% and a bis(chloromethyl)naphthalene yield of 71.2% were achieved. google.com

Exploration of Alternative Chloromethylation Reagents

While formaldehyde and paraformaldehyde are the most common reagents, other chloromethylating agents have been explored. Chloromethyl methyl ether can also be used to introduce the chloromethyl group onto aromatic rings. wikipedia.org However, the use of such reagents can be disadvantageous for industrial applications due to the potential formation of highly carcinogenic byproducts like bis(chloromethyl) ether. wikipedia.org

Regioselectivity and Isomer Distribution in Bis-chloromethylation

A significant challenge in the synthesis of this compound is controlling the regioselectivity of the bis-chloromethylation. The reaction can lead to the formation of different isomers, primarily the 1,4- and 1,5-bis(chloromethyl)naphthalene (B50585) derivatives. google.com The distribution of these isomers is influenced by the reaction conditions. For instance, in one study, the chloromethylation of naphthalene in methylcyclohexane with a sulfuric acid catalyst and a phase transfer catalyst resulted in a mixture of 1,4- and 1,5-isomers. google.com Specifically, the isomer ratio was found to be approximately 55% of the 1,4-isomer and 45% of the 1,5-isomer. google.com Achieving high selectivity for the desired 1,4-isomer often requires careful optimization of the synthetic route. ontosight.ai The synthesis of specific naphthalene derivatives often faces challenges in controlling regioselectivity, which is dependent on the existing functional groups on the naphthalene ring. researchgate.net

Table 3: Isomer Distribution in Bis-chloromethylation of Naphthalene

| Isomer | Percentage | Reference |

|---|---|---|

| This compound | 55.0 - 55.3% | google.com |

| 1,5-Bis(chloromethyl)naphthalene | 44.7 - 45.0% | google.com |

Formation and Separation of 1,4- and 1,5-Bis(chloromethyl)naphthalene Isomers

The chloromethylation of naphthalene typically yields a mixture of isomers, predominantly the 1,4- and 1,5-bis(chloromethyl)naphthalene isomers. google.com The reaction of naphthalene with reagents like paraformaldehyde and hydrochloric acid often results in the formation of these isomers, alongside mono-substituted products like 1-chloromethylnaphthalene and other derivatives. orgsyn.orggoogle.com

A Japanese patent describes a process where the reaction of purified naphthalene with paraformaldehyde and sulfuric acid in the presence of hydrogen chloride gas and a phase transfer catalyst yielded a mixture of 1,4- and 1,5-isomers. In one example, the resulting isomer ratio was 55.0% of the 1,4-isomer and 45.0% of the 1,5-isomer. google.com Another example under slightly different conditions produced a ratio of 55.3% 1,4-isomer to 44.7% 1,5-isomer. google.com

The separation of these isomers from the crude product mixture is a critical step. Due to the significant difference in melting points between this compound (172°C) and other components like naphthalene (80°C) and 2-chloromethylnaphthalene (47°C), a static distribution crystallization method can be employed for purification. google.com This technique involves heating the crude product to a molten state and then carefully collecting the fraction that solidifies within the 30-32°C range, which corresponds to the purified 1-chloromethylnaphthalene. google.com

Factors Influencing Isomer Ratio and Control Strategies

The ratio of 1,4- to 1,5-bis(chloromethyl)naphthalene isomers is influenced by several factors during the synthesis process. The choice of catalyst, reaction temperature, and the presence of phase transfer catalysts can all play a role in directing the regioselectivity of the chloromethylation reaction. google.com

The use of a phase transfer catalyst, such as benzyl (B1604629) trimethyl ammonium (B1175870) chloride or benzyl triethyl ammonium chloride, in conjunction with a Lewis acid catalyst (a mixture of ferric chloride and cupric chloride) has been shown to be an effective strategy. google.com This method, conducted at temperatures around 40-45°C, aims to improve the yield and purity of the desired 1-chloromethylnaphthalene product, which can then be further reacted to form the bis-chloromethylated derivatives. google.com While the primary focus of this method is often the mono-substituted product, the principles of catalyst selection are relevant to controlling the formation of di-substituted isomers.

Purification and Isolation Protocols for this compound

Achieving a high degree of purity for this compound is essential for its subsequent applications. ontosight.ai The purification process typically involves a series of washing, filtration, and recrystallization steps to remove unreacted starting materials, isomeric impurities, and other byproducts. nih.govresearchgate.net

Washing, Filtration, and Recrystallization Techniques

Following the initial reaction, the crude product, which exists as a solid or an oily layer, is subjected to a series of washing steps. orgsyn.orgnih.govderpharmachemica.com A common procedure involves washing the crude product sequentially with water, a dilute basic solution such as 10% potassium carbonate, and then again with water to neutralize and remove acidic residues and other water-soluble impurities. orgsyn.orggoogle.com

After washing, the product is isolated by filtration. google.comnih.gov For further purification, recrystallization is a widely employed and effective technique. nih.govresearchgate.netmt.com This process relies on the principle of differential solubility of the desired compound and its impurities in a given solvent at different temperatures. mt.com The crude solid is dissolved in a suitable hot solvent, and as the solution cools, the pure this compound crystallizes out, leaving the impurities dissolved in the solvent. nih.govresearchgate.netmt.com

Solvents commonly used for the recrystallization of this compound and its precursors include methanol (B129727), ethanol (B145695), and ethyl acetate (B1210297). google.comnih.govresearchgate.netderpharmachemica.com For instance, one method describes purifying the product in hot methanol, followed by recrystallization from ethyl acetate to obtain needle-shaped colorless crystals. nih.govresearchgate.net Another approach involves dissolving the crude product in anhydrous methanol or ethanol at a slightly elevated temperature (26-28°C), followed by controlled cooling to induce crystallization. google.comchemicalbook.com

| Solvent | Dissolution Temperature | Crystallization Temperature | Cooling Rate | Holding Time | Reference |

|---|---|---|---|---|---|

| Anhydrous Methanol | 27°C | -4°C | 0.75°C/10min | 1 hour | google.com |

| Absolute Ethanol | 26°C | -5°C | 0.5°C/10min | 2 hours | chemicalbook.com |

Industrial Production Considerations and Scale-Up Methodologies

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process efficiency, safety, and cost-effectiveness. ontosight.aigoogle.com Key aspects include optimizing reaction conditions to maximize yield and purity while minimizing reaction time and energy consumption. google.com

One patented industrial preparation method for 1-chloromethylnaphthalene, a precursor, emphasizes a simple process that avoids the need for rectification. google.com This method utilizes a mixed Lewis acid catalyst (ferric chloride and copper chloride) and a phase transfer catalyst. google.com The reaction is carried out at a relatively low temperature of 35-45°C for 2-4 hours. google.com The purification of the crude product is achieved through crystallization from an alcohol solvent like methanol or ethanol, which is a more energy-efficient and safer alternative to distillation. google.com This approach has been shown to produce a high-purity product with a high yield. google.comchemicalbook.com

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,4-Bis(chloromethyl)naphthalene

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For this compound, ¹H-NMR spectroscopy provides information about the different types of protons and their chemical environments.

A detailed experimental ¹H-NMR spectrum for this compound with specific chemical shifts and coupling constants was not available in the searched literature. However, based on the molecular structure and general principles of ¹H-NMR spectroscopy, the expected proton signals can be described.

The proton environments in this compound are:

Aromatic Protons: The naphthalene (B1677914) ring has six aromatic protons. Due to the substitution pattern, these protons are not all chemically equivalent and would be expected to produce a complex multiplet pattern in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns would depend on the electronic effects of the chloromethyl groups and the through-bond and through-space interactions between the protons.

Methylene (B1212753) Protons: The two chloromethyl groups (-CH₂Cl) each contain two chemically equivalent protons. These protons are attached to a carbon adjacent to both the aromatic ring and an electronegative chlorine atom. This environment would lead to a downfield shift. Therefore, a singlet (or a narrow multiplet if there is coupling to aromatic protons) would be expected for these eight protons. The chemical shift for benzylic protons is typically in the range of 4.5-5.0 ppm, and the presence of the chlorine atom would likely shift this further downfield.

For comparison, the ¹H-NMR spectrum of the related compound, 1-chloromethylnaphthalene, shows signals in the aromatic region and a signal for the methylene protons. nih.govchemicalbook.com The interpretation of the ¹H-NMR spectrum of this compound would require experimental data to assign the specific resonances and determine the coupling constants, which provide information about the connectivity of the atoms.

¹³C-NMR Spectral Analysis and Carbon Chemical Shift Interpretation

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. In the ¹³C-NMR spectrum of this compound, distinct signals are observed for the different carbon environments within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each carbon atom.

The aromatic carbons of the naphthalene ring system typically resonate in the downfield region of the spectrum, generally between 120 and 140 ppm. The specific shifts of the quaternary and protonated aromatic carbons provide information about the substituent effects. The carbons directly bonded to the electron-withdrawing chloromethyl groups (C1 and C4) are expected to be deshielded and thus appear at a lower field compared to other aromatic carbons. The chemical shifts for the remaining aromatic carbons (C2, C3, C5, C6, C7, C8, C9, and C10) will vary based on their position relative to the chloromethyl substituents.

The carbon atoms of the chloromethyl groups (-CH₂Cl) are highly deshielded due to the electronegativity of the chlorine atom and typically appear in the range of 40-50 ppm.

A detailed analysis of the ¹³C-NMR spectrum, often aided by techniques like Distortionless Enhancement by Polarization Transfer (DEPT), allows for the unambiguous assignment of each carbon signal. For instance, DEPT experiments can distinguish between CH, CH₂, and CH₃ groups, as well as quaternary carbons.

Table 1: Predicted ¹³C-NMR Chemical Shift Ranges for this compound

| Carbon Atom(s) | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| -CH₂Cl | 40 - 50 | Influenced by the electronegative chlorine atom. |

| Aromatic C-H | 120 - 130 | Specific shifts depend on the position relative to substituents. |

| Aromatic Quaternary C | 130 - 140 | Includes carbons C1, C4, C9, and C10. |

Impact of Intramolecular Bonding (e.g., C8–H···Cl) on NMR Spectral Features

The spatial arrangement of the chloromethyl groups in this compound can lead to intramolecular interactions that influence the NMR spectra. One such potential interaction is a weak hydrogen bond between the hydrogen atom on the C8 carbon and one of the chlorine atoms of the chloromethyl group at the C1 position (C8–H···Cl).

This type of interaction can cause a downfield shift in the ¹H-NMR signal of the involved proton (H8) due to deshielding effects. Similarly, the chemical shift of the C8 carbon in the ¹³C-NMR spectrum may also be affected, though typically to a lesser extent. The presence of such an intramolecular hydrogen bond can restrict the conformational freedom of the chloromethyl group, potentially leading to more defined signals and observable through-space correlations in two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY).

The existence and strength of such intramolecular bonds are often confirmed and characterized by X-ray crystallography, which can provide precise measurements of interatomic distances and angles. nih.gov For this compound, crystallographic data reveals the torsion angles of the chloromethyl groups, which can either support or rule out the likelihood of significant C8–H···Cl intramolecular bonding. researchgate.net

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺) which can then undergo fragmentation. The pattern of fragmentation is characteristic of the molecule's structure.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (225.114 g/mol ). nist.gov Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. Therefore, the mass spectrum will show a cluster of peaks for the molecular ion: M⁺ (with two ³⁵Cl atoms), [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl), and [M+4]⁺ (with two ³⁷Cl atoms), with relative intensities of approximately 9:6:1. wpmucdn.com

Identification of Key Fragments and Ion Pathways

The fragmentation of this compound in a mass spectrometer is expected to proceed through several key pathways, driven by the stability of the resulting ions.

A primary and highly favorable fragmentation pathway is the loss of a chlorine radical (Cl•) to form a stable benzylic-type carbocation. This would result in a significant peak at m/z [M-35]⁺. The subsequent loss of the second chlorine atom is also a likely event.

Another common fragmentation pathway for compounds with benzylic halides is the loss of a chloromethyl radical (•CH₂Cl), leading to a naphthylmethyl cation. Alternatively, the loss of HCl via rearrangement is also a possibility.

The aromatic naphthalene core is relatively stable and will likely remain intact during initial fragmentation steps, leading to prominent aromatic fragment ions. libretexts.org The fragmentation pattern can be influenced by the ionization method used (e.g., Electron Ionization - EI). youtube.com

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 224/226/228 | [C₁₂H₁₀Cl₂]⁺ | Molecular Ion (M⁺) with isotopic pattern |

| 189/191 | [C₁₂H₁₀Cl]⁺ | Loss of a chlorine radical (•Cl) |

| 154 | [C₁₂H₁₀]⁺ | Loss of two chlorine radicals |

| 141 | [C₁₁H₉]⁺ | Naphthylmethyl cation, formed through complex rearrangement |

| 128 | [C₁₀H₈]⁺ | Naphthalene radical cation |

Other Spectroscopic Techniques for Structural Elucidation (e.g., IR, UV/Vis)

In addition to NMR and MS, other spectroscopic techniques contribute to the comprehensive structural characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for:

C-H stretching (aromatic): Typically in the region of 3100-3000 cm⁻¹.

C-H stretching (aliphatic -CH₂-): Around 2950-2850 cm⁻¹.

C=C stretching (aromatic): Multiple bands in the 1600-1450 cm⁻¹ region, characteristic of the naphthalene ring.

C-Cl stretching: In the fingerprint region, typically around 800-600 cm⁻¹. The presence of two C-Cl bonds may lead to multiple or broadened peaks in this region.

C-H bending (out-of-plane): These bands in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring.

The NIST WebBook provides access to the condensed phase IR spectrum of the related isomer, 1,5-Bis(chloromethyl)naphthalene (B50585), which can serve as a reference. nist.gov

Ultraviolet-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system is a strong chromophore. The UV/Vis spectrum of this compound will exhibit characteristic absorption bands corresponding to the π → π* transitions of the aromatic system. Theoretical studies on naphthalene and its derivatives can help in the interpretation of these spectra. ijcesen.comresearchgate.net The substitution with chloromethyl groups may cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted naphthalene.

Table 3: Summary of Spectroscopic Data for this compound

| Technique | Observed/Expected Features |

|---|---|

| ¹³C-NMR | Aromatic carbons: ~120-140 ppm; -CH₂Cl carbon: ~40-50 ppm. |

| Mass Spec. | Molecular ion (m/z 224) with characteristic Cl isotope pattern; Key fragments at [M-Cl]⁺ and other aromatic ions. |

| IR | C-H (aromatic & aliphatic), C=C (aromatic), C-Cl stretching bands. |

| UV/Vis | Strong absorptions in the UV region characteristic of the naphthalene π-system. |

Applications in Polymer Science and Advanced Materials Chemistry

Monomer and Co-Monomer in Polymer Synthesis

As a monomer, 1,4-Bis(chloromethyl)naphthalene can be incorporated into polymer backbones, imparting enhanced thermal and mechanical properties due to the rigid aromatic naphthalene (B1677914) unit. The reactive C-Cl bonds allow for its participation in various polymerization reactions.

For this compound to be used in conventional polyester (B1180765) or polyurethane synthesis, it would likely first be converted into a more suitable derivative, such as 1,4-naphthalenedimethanol (B26023) (a diol) or naphthalene-1,4-dicarboxylic acid (a diacid). For instance, the related diol, 1,4-cyclohexanedimethanol (B133615) (CHDM), is widely used in the synthesis of high-performance polyesters. researchgate.netresearchgate.netnih.gov Similarly, naphthalene-based diisocyanates, such as 1,4-naphthalene diisocyanate, are used to create polyurethane elastomers with high load-bearing capacity. google.com However, detailed studies describing the synthesis and properties of polyurethanes or polyesters derived specifically from this compound or its immediate diol derivative were not identified in the scope of this research.

Cross-linking Agent for Polymeric Networks

The ability of this compound to react with two different polymer chains or functional groups makes it an effective cross-linking agent. This process creates a three-dimensional network structure, transforming thermoplastics into thermosets with enhanced stability, strength, and solvent resistance.

Hypercrosslinked polymers (HCPs) are a class of porous materials known for their high surface area and stability, often synthesized via Friedel-Crafts alkylation. This reaction typically involves linking aromatic monomers with an external cross-linker. Given its structure as a di-alkylating agent, this compound is a suitable candidate to act as an external cross-linker, forming methylene (B1212753) bridges between aromatic units of other polymers. However, specific research literature detailing the use of this compound for the synthesis of HCPs was not found in the performed searches.

A notable application of this compound is in the synthesis of cross-linked polythiomethacrylate esters. rsc.orggatech.edu In this multi-step process, this compound is first converted into a dithiol. This is achieved by reacting it with thiourea, followed by hydrolysis. researchgate.net The resulting dithiol is then reacted with methacryloyl chloride to produce a novel aromatic dithiomethacrylate monomer.

This new bifunctional monomer is subsequently copolymerized with conventional monomers like methyl methacrylate (B99206) (MMA) or styrene (B11656) (ST) to form a cross-linked polymer network. gatech.edu The polymerization yields for these copolymers are reported to be high, typically in the range of 95-99%. rsc.orggatech.eduutm.my The resulting materials are cross-linked through thioester bonds, which introduces unique properties and functionalities into the final polymer. rsc.org

The incorporation of the naphthalene-based dithiomethacrylate cross-linker significantly influences the properties of the final polymers. rsc.orggatech.edu

Mechanical Properties: The mechanical characteristics of the copolymers are assessed using Shore D hardness measurements. rsc.orggatech.edu After reprocessing through thiol-ene reactions, the resulting materials exhibit a lower Shore hardness, typically in the range of 20–50 °Sh, indicating a change in the material's stiffness. researchgate.netrsc.orggatech.eduutm.my

Optical Properties: The presence of the naphthalene ring and sulfur atoms in the cross-linker enhances the optical properties of the polymers. Specifically, the addition of the naphthalene-based dithiomethacrylate improves the refractive index values of both MMA and styrene compositions. rsc.orggatech.eduutm.my

Table 1: Impact of Naphthalene-Based Cross-linker on Polymer Properties

| Property | Observation | Source(s) |

| Glass Transition (Tg) | Addition (0.5-5%) lowers Tg by ~8°C in MMA and ST copolymers. | rsc.orggatech.edu |

| Thermal Stability | Polythioesters are stable up to 250°C. | rsc.orggatech.edu |

| Refractive Index | Improved in both MMA and ST compositions. | rsc.orggatech.eduutm.my |

| Shore D Hardness | Reprocessed materials show a lower hardness of 20–50 °Sh. | researchgate.netrsc.orggatech.edu |

| Polymerization Yield | Copolymers are formed with 95-99% yield. | rsc.orggatech.eduutm.my |

A key advantage of using thioester linkages for cross-linking is the potential for reprocessing and recycling the thermoset material. rsc.org The cross-linked structure of the polythiomethacrylate esters can be degraded through a thiol-thioester exchange reaction. researchgate.netrsc.orggatech.edu

This process involves treating the ground polymer with a dithiol, such as 1,2-ethanedithiol (B43112) or 1,4-butanediol (B3395766) dithiol (TBT), in the presence of a basic catalyst. researchgate.net This reaction cleaves the cross-links and results in depolymerization of the network, yielding products with side thiol groups. rsc.org These depolymerized products can then be re-reacted and re-formed into new materials through a subsequent thiol-ene reaction, for example, with 2-hydroxyethyl methacrylate. researchgate.netgatech.edu This procedure allows for the creation of new polymers with distinctly different thermal and mechanical properties, such as lower hardness and reduced Tg values. researchgate.netrsc.orggatech.edu This strategy demonstrates a facile method to manipulate polymer properties and enables the manufacturing of new products with desired features from a previously cross-linked material. researchgate.netgatech.edu

Precursor for Building Blocks in Organic Semiconductors

The bifunctional nature of this compound, characterized by two reactive chloromethyl groups on a rigid naphthalene core, makes it a valuable precursor for synthesizing building blocks used in organic semiconductors. Organic semiconductors are a class of materials central to the development of flexible displays, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The naphthalene unit itself is a well-known component in many high-performance organic electronic materials.

The primary role of this compound in this context is to serve as a starting point for the creation of larger, more complex conjugated molecules or polymers. The chloromethyl groups are highly susceptible to nucleophilic substitution, allowing for the facile introduction of other functional groups. A key strategy involves converting this compound into monomers suitable for polymerization reactions that extend the π-conjugated system, a critical requirement for charge transport in semiconductor devices.

A prominent example of this is the synthesis of poly(1,4-naphthalene vinylene) (PNV) and its derivatives. Although direct polymerization from this compound is not the most common route, it serves as an excellent precursor to the necessary monomers for reactions like the Wittig or Horner-Wadsworth-Emmons reactions. These reactions are powerful tools for forming carbon-carbon double bonds, which create the vinylene linkages in the polymer backbone.

The conversion process typically involves the following steps:

Reaction with a phosphine (B1218219) or phosphite (B83602): The chloromethyl groups react with triphenylphosphine (B44618) to form a bis(phosphonium salt) or with a trialkyl phosphite to form a bis(phosphonate ester).

Polymerization: This newly formed monomer, which is a naphthalene-based bis(ylide) precursor, is then polymerized with a dialdehyde, such as terephthaldehyde, under basic conditions.

This synthetic pathway allows for the creation of a fully conjugated polymer where the naphthalene rings are electronically linked, facilitating the movement of charge carriers. The properties of the resulting organic semiconductor can be tuned by co-polymerizing with different aromatic dialdehydes or by modifying the naphthalene ring itself before the initial chloromethylation.

Table 1: Synthetic Pathway from this compound to a PNV-type Polymer Building Block

| Step | Reactant(s) | Product | Purpose |

| 1 | This compound, Triphenylphosphine | 1,4-Naphthalene-bis(methyltriphenylphosphonium chloride) | Creation of a Wittig salt, a precursor for the ylide. |

| 2 | 1,4-Naphthalene-bis(methyltriphenylphosphonium chloride), Strong Base (e.g., n-BuLi) | Naphthalene-1,4-bis(methylene triphenylphosphorane) | In-situ generation of the reactive bis(ylide). |

| 3 | Naphthalene-1,4-bis(methylene triphenylphosphorane), Aromatic Dialdehyde (e.g., Terephthaldehyde) | Poly(1,4-naphthalenevinylene-co-phenylenevinylene) | Formation of the final conjugated polymer via Wittig polycondensation. |

Development of Advanced Materials with Tailorable Properties and Structures

The rigid and planar structure of the naphthalene core, combined with the versatile reactivity of the chloromethyl groups, establishes this compound as a foundational monomer for a variety of advanced materials with highly tailorable properties. nih.gov Its utility extends beyond linear conjugated polymers to the synthesis of complex macromolecular architectures, including poly(arylene ether-ketone)s and functional oligomers.

A key aspect of its use in materials science is the ability to control the final properties of the material through strategic monomer design and polymerization. For instance, the synthesis of this compound often results in a mixture of isomers, primarily the 1,4- and 1,5-isomers. google.com Utilizing this isomeric mixture directly in a polymerization can be advantageous. The introduction of the 1,5-isomer disrupts the linearity of the polymer chain that would be obtained from the pure 1,4-isomer. This structural irregularity can enhance the solubility of the resulting polymer and modify its morphology in the solid state, which in turn affects its mechanical and thermal properties.

Research has demonstrated the synthesis of novel poly(arylene ether-ketone)s (PEKs) using naphthalene-based monomers. For example, a PEK synthesized from 1,5-bis(4-fluorobenzoyl)-2,6-dimethylnaphthalene and bisphenol A resulted in a polymer with high thermal stability (glass transition temperature of 238°C) and, crucially, good solubility in common organic solvents. capes.gov.br This improved solubility, attributed to the steric hindrance from the methyl groups on the naphthalene ring, is a significant advantage for material processing. capes.gov.br This highlights a powerful strategy: by starting with a basic naphthalene structure, one can functionalize it (e.g., via reactions starting from chloromethylation) to build monomers that yield high-performance polymers with desirable processing characteristics.

Furthermore, the conversion of this compound into other bifunctional intermediates opens pathways to diverse material classes. For example, it can be converted to 1,4-naphthalenedimethanol, which can then be used in polyester synthesis, or to 1,4-naphthalenedinitrile, a precursor for other functional groups or cross-linking agents. This versatility allows chemists to design and create materials with precisely tuned characteristics, such as high thermal resistance, specific optical properties, or enhanced mechanical strength, by incorporating the robust naphthalene moiety into the polymer backbone. nih.gov

Table 2: Influence of Naphthalene Monomer Structure on Polymer Properties

| Monomer | Resulting Polymer Type | Key Property Influenced | Research Finding | Citation |

| Mixture of 1,4- and 1,5-Bis(chloromethyl)naphthalene (B50585) | Copolymers | Solubility, Morphology | The use of isomeric mixtures can disrupt chain packing, often leading to more soluble materials. | google.com |

| 1,5-Bis(4-fluorobenzoyl)-2,6-dimethylnaphthalene | Poly(arylene ether-ketone) | Solubility, Thermal Stability | Methyl groups provide steric hindrance, improving solubility while maintaining a high glass transition temperature (238°C). | capes.gov.br |

| Dihydroxynaphthalenes (derived from naphthalene) | Naphthalene-based bis-QACs | Biological Activity | Incorporation of a naphthalene core into quaternary ammonium (B1175870) compounds (QACs) leads to potent antimicrobial agents. | mdpi.com |

Supramolecular Chemistry and Host Guest Systems

Synthesis of Calixnaphthalene Analogues

The synthesis of calixarene-like molecules, where the phenolic units are replaced by other aromatic systems, has led to the development of novel host compounds with distinct cavity sizes and electronic properties. The use of 1,4-bis(chloromethyl)naphthalene as a precursor has been instrumental in the creation of a new class of these macrocycles, known as calixnaphthalenes.

Homoazacalixnaphthalenes are a class of macrocyclic compounds where the bridging units are nitrogen atoms. The synthesis of these structures often involves the cyclocondensation of this compound with various primary amines. The reaction proceeds via nucleophilic substitution, where the amine nitrogen displaces the chloride ions, leading to the formation of a macrocyclic ring that incorporates the naphthalene (B1677914) spacer. The size of the resulting macrocycle can be controlled by the choice of the amine linker. For instance, reaction with diamines of varying lengths can yield different-sized macrocycles, each with a unique cavity dimension and potential for selective guest binding.

| Reactant 1 | Reactant 2 | Resulting Macrocycle |

| This compound | Aromatic Diamine | Homoazacalixnaphthalene |

| This compound | Aliphatic Diamine | Flexible Homoazacalixnaphthalene |

This table illustrates the general synthetic approach to homoazacalixnaphthalenes using this compound.

Beyond homoazacalixnaphthalenes, this compound is a key component in the design and synthesis of a broader range of naphthalene ring-based receptors. By reacting it with various nucleophiles, such as thiols or phenols, a variety of macrocyclic and acyclic receptors can be constructed. These receptors often feature a pre-organized cavity due to the rigid nature of the naphthalene unit, making them suitable for the recognition of specific guest molecules. The design of these receptors focuses on tailoring the size, shape, and electronic environment of the binding cavity to achieve high selectivity for target guests.

Role in the Assembly of Mechanically Interlocked Molecules (MIMs)

Mechanically interlocked molecules, such as rotaxanes and catenanes, are fascinating molecular architectures where components are held together by mechanical bonds rather than covalent bonds. The synthesis of these intricate structures often relies on template-directed strategies. While direct evidence of this compound's use in MIM synthesis is not extensively documented in publicly available literature, its structural characteristics make it a promising candidate for such applications. For instance, it could serve as a component of the "axle" in a mdpi.comrotaxane, where its bulky naphthalene unit could act as one of the "stoppers" after threading through a macrocyclic "wheel." The chloromethyl groups would then allow for further functionalization or reaction to permanently trap the wheel on the axle.

Investigations into Host-Guest Complexation with Naphthalene-Derived Receptors

The host-guest complexation behavior of receptors derived from this compound is a central area of investigation. The naphthalene unit can participate in π-π stacking interactions with electron-deficient aromatic guests. Furthermore, the heteroatoms introduced during the cyclization process (e.g., nitrogen or sulfur) can act as hydrogen bond acceptors or metal coordination sites, enabling the recognition of a wide range of guest species, including anions, cations, and neutral molecules. The binding affinities and selectivities of these host-guest systems are typically studied using techniques such as NMR spectroscopy, UV-vis spectroscopy, and fluorescence spectroscopy. These studies provide valuable insights into the nature of the non-covalent interactions that govern molecular recognition.

| Host (Derived from this compound) | Guest Type | Primary Interaction |

| Homoazacalixnaphthalene | Anions (e.g., Cl⁻, Br⁻) | Hydrogen Bonding, Anion-π Interactions |

| Thiacalixnaphthalene Analogue | Metal Cations (e.g., Ag⁺, Cu²⁺) | Metal-Sulfur Coordination |

| Acyclic Naphthalene-based Receptor | Aromatic Molecules | π-π Stacking |

This table summarizes the potential host-guest interactions for receptors derived from this compound.

Elucidation of Design Principles for Pre-organized Molecular Scaffolds

The use of this compound in the synthesis of supramolecular structures has contributed to the elucidation of key design principles for pre-organized molecular scaffolds. The rigidity of the naphthalene unit is a crucial factor, as it reduces the conformational flexibility of the resulting receptor, thereby minimizing the entropic penalty upon guest binding and leading to higher association constants. The defined 1,4-substitution pattern dictates the geometry of the resulting macrocycle and the orientation of the binding sites within the cavity. By understanding these principles, chemists can rationally design and synthesize novel receptors with tailored properties for specific applications in sensing, catalysis, and materials science. The predictable nature of the bond angles and the defined spatial arrangement of the reactive sites in this compound allow for a high degree of control over the final three-dimensional structure of the supramolecular assembly.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Simulation Approaches

Computational methods, particularly quantum chemistry calculations, are instrumental in understanding the molecular properties of 1,4-Bis(chloromethyl)naphthalene. nih.gov Techniques like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model its behavior. samipubco.com For instance, the Gaussian16 program package, often used in conjunction with Python-based quantum chemical tools, facilitates the calculation of electronic structures at levels like B3LYP/6-31G(d). researchgate.net

The process involves creating a computational model of the molecule and then applying various algorithms to simulate its properties. These simulations can predict molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding the compound's reactivity and interactions. nih.gov For complex systems, these calculations can be computationally intensive. For example, calculating the properties of a naphthalene (B1677914) molecule using the Hartree-Fock method with a 6-31G* basis set on a multi-core processor can take a significant amount of time, with the most time-consuming step being the calculation of the Fock matrix, which includes the evaluation of electron repulsion integrals. researchgate.net

Prediction of Structural and Conformational Features

Theoretical studies provide significant insights into the three-dimensional structure and conformational possibilities of this compound. X-ray crystallography has been a key experimental technique to determine its solid-state structure. nih.govresearchgate.net

In the crystalline state, the molecule adopts a specific conformation where the two chloromethyl groups are positioned on the same side of the naphthalene plane. nih.govresearchgate.net The torsion angles, which describe the rotation around the bonds connecting the methylene (B1212753) carbons to the naphthalene ring, have been determined to be approximately -104.1° and -101.9°. nih.govresearchgate.net The chlorine atoms are displaced in opposite directions from the mean plane of the naphthalene ring. researchgate.net

Computational models complement these experimental findings by predicting the most stable conformations in different environments (gas phase, solution). These models can also explore the energy barriers between different conformations, providing a more dynamic picture of the molecule's structure. The bond lengths within the naphthalene ring system are calculated to be in the range of 1.344 to 1.425 Å. nih.govresearchgate.net

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C12H10Cl2 | nih.gov |

| Molecular Weight | 225.10 g/mol | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2/c | researchgate.net |

| a | 13.6887 (11) Å | nih.gov |

| b | 4.5835 (3) Å | nih.gov |

| c | 17.8278 (13) Å | nih.gov |

| β | 109.666 (4)° | nih.gov |

| Volume | 1053.31 (13) ų | nih.gov |

| Z | 4 | nih.gov |

Electronic Structure Analysis and Bonding Characterization

The electronic structure of this compound is fundamental to its chemical reactivity. Computational analyses, such as Natural Bond Orbital (NBO) analysis, provide a detailed picture of the electron distribution and bonding within the molecule. samipubco.com

The naphthalene core is an aromatic system with delocalized π-electrons. The chloromethyl substituents, being electron-withdrawing, influence the electronic properties of the naphthalene ring. This can be observed in the calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. samipubco.com The HOMO-LUMO gap is a key parameter that relates to the molecule's stability and reactivity. For the parent naphthalene molecule, the HOMO-LUMO gap has been calculated using DFT with the aug-cc-pVQZ basis set to be around 4.75 eV. samipubco.com

Biological Activities and Medicinal Chemistry Implications

Role as a Precursor to Biologically Active Molecules

1,4-Bis(chloromethyl)naphthalene is a reactive chemical compound that serves as a valuable intermediate in the synthesis of more complex molecules and polymers. ontosight.ai Its bifunctional nature, featuring two chloromethyl groups on the naphthalene (B1677914) core, allows it to be a building block in organic synthesis. ontosight.ai These reactive sites are susceptible to nucleophilic substitution, making the compound a useful precursor for creating a variety of derivatives. This reactivity is central to its application in the synthesis of certain pharmaceuticals and other biologically active molecules. ontosight.ai

A significant application of chloromethylated naphthalenes is in the production of 1-naphthaleneacetic acid (NAA), a well-known synthetic plant hormone that stimulates root growth and cell elongation. researchgate.netnih.gov The synthesis of NAA often involves the chloromethylation of naphthalene. nih.gov During some reported synthetic routes to produce NAA, this compound has been isolated as a bis-derivative by-product. researchgate.netnih.govorgsyn.org The primary pathway often targets the synthesis of 1-chloromethylnaphthalene, which is then converted to 1-naphthaleneacetonitrile and subsequently hydrolyzed to form NAA. google.comsciencemadness.org The formation of the 1,4-bis-substituted product highlights its presence in synthetic pathways aimed at producing important agrochemicals. nih.govorgsyn.org

Reported Antifungal Properties of the Compound

Research has shown that this compound possesses notable antifungal activity. researchgate.net A study by Hussain et al. investigated its efficacy against several fungal species using a flask culture method with malt (B15192052) extract solution as the growth medium. The compound was tested at concentrations of 100 ppm, 200 ppm, and 300 ppm. The findings indicated that the compound inhibited the growth of the tested fungi, with the inhibitory effect increasing with higher concentrations. researchgate.net While naphthalene and its derivatives have been recognized as a source of potent antimicrobial agents, specific studies on this compound have provided direct evidence of its bioactivity. researchgate.netresearchgate.net

The table below summarizes the antifungal activity of this compound against various fungal strains, as determined by the growth inhibition observed at different concentrations.

Table 1: Antifungal Activity of this compound

| Fungal Strain | Growth Inhibition at 100 ppm | Growth Inhibition at 200 ppm | Growth Inhibition at 300 ppm |

|---|---|---|---|

| Aspergillus niger | Moderate | Significant | Strong |

| Aspergillus flavus | Moderate | Significant | Strong |

| Alternaria alternata | Moderate | Significant | Strong |

| Fusarium solani | Moderate | Significant | Strong |

Data sourced from Hussain et al. (2017). researchgate.net The terms Moderate, Significant, and Strong are qualitative descriptions of the reported inhibitory effects.

Reported Antibacterial Properties of the Compound

In addition to its antifungal effects, this compound has demonstrated antibacterial properties. researchgate.net The same study by Hussain et al. evaluated its impact on the growth of several bacterial strains using Luria-Bertani (LB) broth as the growth medium. The compound's effectiveness was assessed by measuring the optical density of the bacterial cultures at various concentrations (100 ppm, 200 ppm, and 300 ppm). The results showed a similar trend to the antifungal data, where higher concentrations of the compound led to greater inhibition of bacterial growth. researchgate.net This positions the molecule as having a broad spectrum of antimicrobial activity.

The table below details the antibacterial activity of this compound, showing its inhibitory effects on different bacteria.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Growth Inhibition at 100 ppm | Growth Inhibition at 200 ppm | Growth Inhibition at 300 ppm |

|---|---|---|---|

| Escherichia coli | Moderate | Significant | Strong |

| Bacillus subtilis | Moderate | Significant | Strong |

| Staphylococcus aureus | Moderate | Significant | Strong |

| Pasteurella multocida | Moderate | Significant | Strong |

Data sourced from Hussain et al. (2017). researchgate.net The terms Moderate, Significant, and Strong are qualitative descriptions of the reported inhibitory effects based on optical density measurements.

General Context within Naphthalene-Based Medicinal Chemistry Research

The naphthalene scaffold is a cornerstone in medicinal chemistry, recognized for its versatility and presence in a wide array of biologically active compounds. mdpi.comijpsjournal.com Naphthalene derivatives have been extensively explored and developed for various therapeutic purposes, exhibiting anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. researchgate.netmdpi.comijpsjournal.com This bicyclic aromatic system provides a rigid and lipophilic framework that can be readily functionalized to interact with biological targets.

Within this extensive research landscape, this compound serves as a key reactive intermediate. ontosight.ai Its ability to undergo further chemical transformations allows for the synthesis of more elaborate naphthalene-based structures. The antimicrobial activities reported for this compound itself are part of a larger body of evidence demonstrating that even simple naphthalene derivatives can possess significant biological effects. researchgate.net The exploration of such compounds contributes to the broader understanding of structure-activity relationships in the development of new antimicrobial agents and other therapeutic molecules derived from the versatile naphthalene core. mdpi.comijpsjournal.com

Q & A

Basic Research Questions

Q. What are the key identifiers and structural features of 1,4-Bis(chloromethyl)naphthalene?

- Answer : The compound is identified by CAS RN 623-25-6, molecular formula C₁₂H₁₀Cl₂, and synonyms such as α,α'-dichloro-p-xylene and 1,4-bis(chloromethyl)benzene. Structurally, it features two chloromethyl (-CH₂Cl) groups at the 1,4-positions of a naphthalene ring. Crystallographic studies of analogous compounds (e.g., 1,4-bis(4-methoxyphenyl)naphthalene) reveal dihedral angles between aromatic rings (e.g., 59.63–67.09°), influencing steric interactions .

Q. What are the primary synthetic routes for this compound?

- Answer : A common method involves Friedel-Crafts alkylation of naphthalene with chloromethylating agents (e.g., chloromethyl methyl ether) under acidic conditions. For derivatives like 1,4-bis(4-methoxyphenyl)naphthalene, Diels-Alder reactions with tetrathiafulvalene followed by acid-catalyzed cyclization and purification via column chromatography (silica gel, ethyl acetate/hexane) are used. Crystallization is achieved by slow evaporation of ethyl acetate solutions .

Q. What analytical techniques are recommended for quantifying this compound in environmental or biological samples?

- Answer : Gas chromatography (GC) with CP Sil 5 CB columns or HPLC with UV detection (210 nm) are effective. Mass spectrometry (MS) coupled with GC or LC provides structural confirmation. Method validation should include recovery studies, limit of detection (LOD), and matrix effect assessments .

Advanced Research Questions

Q. How should a toxicological study on this compound be designed to minimize bias?

- Answer : Follow risk-of-bias (RoB) frameworks for experimental animal studies:

- Randomization : Administer doses using stratified randomization to control for confounding variables.

- Blinding : Blind researchers to exposure groups during data collection/analysis.

- Outcome Reporting : Predefine endpoints (e.g., hepatic/renal effects) and report all measured outcomes to avoid attrition bias.

- Exposure Characterization : Use certified reference materials and validate exposure levels via GC-MS .

Q. How can researchers evaluate the reliability of conflicting toxicology data for this compound?

- Answer : Apply the Risk of Bias (RoB) questionnaire:

- Selection Bias : Check if exposure levels were randomized and allocation concealed.

- Detection Bias : Assess whether exposure/outcome metrics were validated (e.g., HPLC for metabolite quantification).

- Attrition Bias : Ensure >80% data completeness. Studies labeled "definitely high risk" (--) should be weighted lower in meta-analyses .

Q. What methodologies are used to resolve structural ambiguities in this compound derivatives?

- Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines structures by analyzing fractional atomic coordinates and displacement parameters. For example, dihedral angles between naphthalene and substituent rings (e.g., 60–67°) are calculated to predict steric hindrance. Hydrogen bonding networks (C–H⋯π interactions) are mapped using Mercury or PLATON .

Q. How can a systematic literature review on this compound’s environmental persistence be conducted?

- Answer : Use database search strings combining terms:

- Population : "Humans" [Mesh] OR "Animals" [Mesh] OR "Environmental Exposure" [Mesh]

- Outcomes : "Toxicity" [Subheading] OR "Pharmacokinetics" [Mesh] OR "Biosynthesis" [Mesh]

- Filters : Date (2003–present), peer-reviewed journals, and exclusion of in silico-only studies. Tools like Covidence can manage screening against inclusion criteria (e.g., oral/inhalation exposure routes) .

Q. How does the structural conformation of this compound influence its reactivity in cross-coupling reactions?

- Answer : The 1,4-substitution pattern creates a linear geometry, facilitating Suzuki-Miyaura or Ullmann couplings. Steric effects from chloromethyl groups reduce reactivity compared to unsubstituted naphthalenes. Surface-assisted desilylation (e.g., on Au(111)) with precursors like 1,4-bis(trimethylsilyl)naphthalene can enhance regioselectivity in nanomaterial synthesis .

Q. What advanced applications exist for this compound in materials science?

- Answer : It serves as a precursor for:

- MOFs/COFs : Linker in metal-organic frameworks via Sonogashira coupling with ethynyl motifs.

- Molecular Electronics : Anchoring C60 fullerenes via [2+3] cycloadditions to create conductive networks.

- Photocatalysts : Functionalization with Re(I) complexes enhances light-driven redox activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。